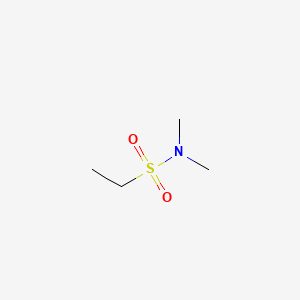
Trihexylphosphin
Übersicht
Beschreibung
Trihexylphosphine is an organophosphorus compound with the chemical formula C18H39P. It is a colorless liquid with a strong odor and is widely used in organic synthesis . Trihexylphosphine is known for its role as a ligand in coordination chemistry and as a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Trihexylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a reagent in organic synthesis.
Biology: Trihexylphosphine derivatives are used in the study of biological systems and enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: Trihexylphosphine is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
Target of Action
Trihexylphosphine is a phosphine compound that is primarily used as a reagent in organic synthesis
Mode of Action
It is known to participate in various chemical reactions as a reagent . For instance, it can act as a reducing agent in some reactions .
Biochemical Pathways
It is known to participate in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .
Result of Action
The molecular and cellular effects of Trihexylphosphine’s action depend on the specific reaction in which it is used. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Biochemische Analyse
Biochemical Properties
Trihexylphosphine plays a significant role in biochemical reactions, primarily as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, Trihexylphosphine can form complexes with transition metals, which are crucial in catalyzing reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. These interactions are typically characterized by the formation of stable metal-phosphine bonds, which enhance the reactivity and selectivity of the metal center .
Cellular Effects
Trihexylphosphine influences various cellular processes by interacting with cellular proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Trihexylphosphine has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Trihexylphosphine exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, Trihexylphosphine can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trihexylphosphine can change over time due to its stability and degradation. Trihexylphosphine is relatively stable under inert conditions but can degrade when exposed to air or moisture. Over time, this degradation can lead to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to Trihexylphosphine can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of Trihexylphosphine vary with different dosages in animal models. At low doses, Trihexylphosphine can enhance certain biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Beyond this range, the risk of toxicity increases significantly .
Metabolic Pathways
Trihexylphosphine is involved in several metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, acting as a reducing agent in some contexts. Additionally, Trihexylphosphine can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Trihexylphosphine is transported and distributed through interactions with transporters and binding proteins. It can bind to specific proteins that facilitate its transport across cellular membranes, ensuring its proper localization within the cell. These interactions can also affect the accumulation of Trihexylphosphine in certain cellular compartments, influencing its overall activity and function .
Subcellular Localization
Trihexylphosphine is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, Trihexylphosphine may be localized to the mitochondria, where it can participate in metabolic reactions. Its subcellular localization is crucial for its activity, as it ensures that Trihexylphosphine interacts with the appropriate biomolecules within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trihexylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with hexylmagnesium chloride. The reaction is typically carried out at low temperatures, around -5°C, and involves the slow addition of phosphorus trichloride to the reaction mixture over a period of about 2 hours. The mixture is then stirred for an additional 2 hours .
Another method involves the use of phosphorus trichloride and hexyl lithium. This reaction also requires careful control of temperature and reaction conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, trihexylphosphine is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified through vacuum distillation, where the fraction is collected at 140-142°C under high vacuum .
Analyse Chemischer Reaktionen
Types of Reactions
Trihexylphosphine undergoes various types of chemical reactions, including:
Oxidation: Trihexylphosphine can be oxidized to form trihexylphosphine oxide.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Coordination: Trihexylphosphine acts as a ligand and forms coordination complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Coordination: Transition metals like palladium and platinum are commonly used to form coordination complexes with trihexylphosphine.
Major Products Formed
Oxidation: Trihexylphosphine oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another common organophosphorus compound with the formula C18H15P.
Triethylphosphine: A smaller organophosphorus compound with the formula C6H15P.
Uniqueness of Trihexylphosphine
Trihexylphosphine is unique due to its longer alkyl chains, which provide different steric and electronic properties compared to other phosphines. This makes it particularly useful in the formation of coordination complexes with specific geometries and reactivities .
Eigenschaften
IUPAC Name |
trihexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZZGJWXOHLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194493 | |
| Record name | Trihexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4168-73-4 | |
| Record name | Trihexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Trihexylphosphine oxide in metal extraction, and how does its structure contribute to this function?
A1: Trihexylphosphine oxide acts as an extractant, selectively binding to certain metal ions in solution and transferring them to an immiscible organic phase. [] This process relies on the electron-donating ability of the oxygen atom in the Phosphine oxide group. This oxygen atom forms a coordination complex with the metal ion, effectively drawing it into the organic phase. The three hexyl chains attached to the phosphorus atom contribute to the molecule's solubility in organic solvents, which is crucial for efficient extraction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















